4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride
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Overview
Description
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is structurally similar to dopamine, a neurotransmitter that plays a vital role in the brain's reward system. Due to its structural similarity, it has been investigated for potential therapeutic applications in neurological disorders such as Parkinson's disease and Tourette's syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of isoquinoline derivatives. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable phenol derivative under acidic conditions. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions can yield a variety of substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its structural similarity to dopamine makes it a valuable compound for studying dopamine-related pathways and interactions.
Biology: In biological research, this compound is used to investigate the role of dopamine receptors in various physiological processes. It has been shown to bind to dopamine receptors and act as a dopamine agonist, making it useful in studies related to neurological disorders.
Medicine: In medicine, the compound has been investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and Tourette's syndrome. Its ability to mimic dopamine's effects makes it a candidate for developing new treatments for these conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting dopamine receptors. Its structural similarity to dopamine allows for the design of compounds with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects by binding to dopamine receptors in the brain. This binding mimics the action of dopamine, leading to the activation of dopamine-related pathways. The molecular targets include dopamine receptors D1, D2, D3, and D4, which are involved in various neurological processes.
Comparison with Similar Compounds
Dopamine: The primary neurotransmitter that 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride mimics.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson's disease.
Apomorphine: A dopamine agonist used in the treatment of Parkinson's disease.
Uniqueness: this compound is unique in its structural similarity to dopamine and its ability to act as a dopamine agonist. This makes it a valuable compound for studying dopamine-related pathways and developing new therapeutic agents.
Properties
CAS No. |
2613384-99-7 |
---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.8 |
Purity |
95 |
Origin of Product |
United States |
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